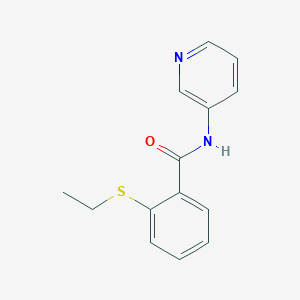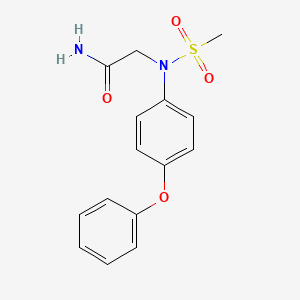![molecular formula C18H17ClN4OS B5829649 N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)
N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as the CBAT and has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of CBAT is not fully understood. However, research has shown that CBAT inhibits the activity of various enzymes and proteins involved in inflammation, tumor growth, and microbial infections. CBAT has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CBAT has been shown to have various biochemical and physiological effects. Research has shown that CBAT can reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. CBAT has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, CBAT has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
CBAT has several advantages for lab experiments. CBAT is easily synthesized and purified, making it readily available for research. Additionally, CBAT has been extensively studied for its potential therapeutic properties, making it a promising compound for further research. However, there are also limitations to using CBAT in lab experiments. CBAT has low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of CBAT is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on CBAT. One potential direction is to further investigate the mechanism of action of CBAT. This may provide insight into the potential therapeutic applications of CBAT and may lead to the development of new drugs. Another potential direction is to investigate the use of CBAT in combination with other compounds for the treatment of various diseases. Additionally, research could focus on improving the solubility of CBAT, which may increase its potential applications in lab experiments.
合成法
CBAT can be synthesized through various methods, including the reaction of 4-chlorobenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetic acid hydrazide in the presence of a catalyst. This reaction results in the formation of CBAT, which can then be purified through recrystallization.
科学的研究の応用
CBAT has been extensively studied for its potential therapeutic properties. Research has shown that CBAT has anti-inflammatory, anti-tumor, and anti-microbial properties. CBAT has been tested in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases.
特性
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-2-23-16-6-4-3-5-15(16)21-18(23)25-12-17(24)22-20-11-13-7-9-14(19)10-8-13/h3-11H,2,12H2,1H3,(H,22,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRUUGSCDBOWDV-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)
![2'-{[(4-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5829586.png)
![7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5829589.png)
![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea](/img/structure/B5829602.png)



![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)
![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)

![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)

